2-Chloro-4-(ethoxycarbonyl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-ethoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSHAUYECCMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743177 | |
| Record name | 2-Chloro-4-(ethoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911314-33-5 | |
| Record name | 2-Chloro-4-(ethoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the introduction of a chlorine atom at the ortho position relative to the carboxylic acid group and the installation of an ethoxycarbonyl group (ester functionality) at the para position. The preparation can be achieved via multi-step reactions including:
- Chlorination of substituted benzoic acid derivatives
- Esterification of carboxylic acid groups
- Oxidation or substitution reactions to introduce the ethoxycarbonyl moiety
Chlorination of Substituted Benzoic Acid Derivatives
Although direct literature on this compound is limited, closely related compounds such as 2-chloro-4-methylsulfonylbenzoic acid provide insight into chlorination steps. For example, chlorination of methylsulfonyl-substituted toluene derivatives using chlorine gas in the presence of iron catalyst and low-polarity solvents (carbon tetrachloride or dichloromethane) at 85–95 °C efficiently yields 2-chloro-4-substituted benzoic intermediates.
Table 1: Chlorination Reaction Conditions for 2-Chloro-4-Substituted Benzoic Acid Derivatives
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Iron | Facilitates electrophilic chlorination |
| Solvent | Carbon tetrachloride, dichloromethane | Low polarity solvents |
| Temperature | 85–95 °C | Controlled to avoid over-chlorination |
| Reaction Time | Variable (dependent on scale) | Monitored by gas phase analysis |
This chlorination step is crucial for selective ortho-chlorination without affecting other positions on the aromatic ring.
Introduction of the Ethoxycarbonyl Group
The ethoxycarbonyl group is commonly introduced via esterification of the carboxylic acid or by using ethyl esters of benzoic acid derivatives as starting materials. One reported method involves the use of ethyl 4-aminobenzoate derivatives subjected to microwave-assisted reactions in DMF solvent at 140 °C for 4 hours to yield ethoxycarbonyl-substituted benzoic acid derivatives with high yield (up to 99%).
Table 2: Esterification/Microwave-Assisted Reaction Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent |
| Temperature | 140 °C | Microwave irradiation |
| Reaction Time | 4 hours | Efficient conversion |
| Yield | 99% | High purity product |
This method is advantageous due to its speed and high yield, suitable for preparing ethoxycarbonyl-substituted benzoic acids.
Comparative Industrial Preparation
A traditional industrial method for related chloro-substituted benzoic acids involves reaction of acid chlorides with sodium bicarbonate solution at 40 °C, followed by reflux with chloroacetic acid at 105 °C for extended periods (e.g., 21 hours), acidification, and crystallization. This method, while effective, is more time-consuming and may have lower yields compared to modern microwave-assisted or catalytic chlorination methods.
Summary of Key Preparation Parameters
| Preparation Step | Typical Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Chlorination | Fe catalyst, CCl4/CH2Cl2, 85–95 °C | High (not specified) | Selective ortho-chlorination |
| Esterification | Microwave, DMF, 140 °C, 4 h | Up to 99 | Efficient ethoxycarbonyl introduction |
| Oxidation (if applicable) | HNO3, 175–195 °C | ~85 | Converts methyl to carboxyl group |
| Purification | Recrystallization from ethanol/water | High purity | Critical for removing impurities |
| Industrial method | Aqueous NaHCO3, reflux with chloroacetic acid | Moderate | Longer reaction time, lower yield |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(ethoxycarbonyl)benzoic acid can undergo various types of reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of 2-chloro-4-(ethoxycarbonyl)benzyl alcohol.
Substitution: Substitution reactions can occur at the chloro position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to 2-chloro-4-(ethoxycarbonyl)benzoic anhydride.
Reduction: The reduction product is 2-chloro-4-(ethoxycarbonyl)benzyl alcohol.
Substitution: Substitution at the chloro position can yield 2-hydroxy-4-(ethoxycarbonyl)benzoic acid.
Scientific Research Applications
2-Chloro-4-(ethoxycarbonyl)benzoic acid finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of drugs that target specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-4-(ethoxycarbonyl)benzoic acid exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares 2-chloro-4-(ethoxycarbonyl)benzoic acid with structurally related compounds, focusing on substituent groups, molecular weights, and key properties:
Key Observations:
Electron-Withdrawing Effects :
- The methylsulfonyl (SO₂Me) group in 2-chloro-4-(methylsulfonyl)benzoic acid is a stronger electron-withdrawing group than ethoxycarbonyl (COOEt), increasing acidity and reactivity in electrophilic substitutions .
- Trifluoromethoxy (CF₃O) groups enhance both electron-withdrawing and hydrophobic properties, improving membrane permeability in agrochemicals .
Biological Applications :
Biological Activity
2-Chloro-4-(ethoxycarbonyl)benzoic acid (CAS No. 1696635-04-7) is a benzoic acid derivative characterized by a chloro group and an ethoxycarbonyl moiety. Its molecular formula is , with a molecular weight of approximately 228.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar efficacy.
- Mechanism of Action : The presence of the chloro and ethoxycarbonyl groups enhances the compound's reactivity, potentially allowing it to interact with microbial cell membranes or specific metabolic pathways critical for bacterial survival.
Anticancer Activity
Preliminary studies suggest that this compound may also have anticancer properties . Its structural features might allow it to interfere with cancer cell proliferation or induce apoptosis.
- Case Studies :
- In vitro studies have indicated that derivatives of benzoic acid, including this compound, can inhibit tumor cell lines by targeting specific pathways involved in cell cycle regulation and apoptosis.
- A comparative analysis showed that modifications in the benzoic acid structure can lead to enhanced selectivity and potency against cancer cells, making it a candidate for further development as an anticancer agent.
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, the following table compares it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloro and ethoxycarbonyl groups | Antimicrobial, potential anticancer |
| 4-Amino-2-chlorobenzoic acid | Amino and chloro groups | Known for its role in dye manufacturing |
| 5-(Aminosulfonyl)-4-chloro-2-(ethoxycarbonyl)aminobenzoic acid | Sulfonamide group | Enhanced antibacterial properties |
| 2-Chloro-N-(ethoxycarbonyl)-benzenesulfonamide | Sulfonamide instead of amino group | Potentially more effective against certain bacteria |
The unique combination of functional groups in this compound contributes to its distinct reactivity and biological activity profiles compared to these similar compounds.
Synthesis and Evaluation
The synthesis of this compound typically involves standard organic reactions, including acylation and chlorination processes. The resulting compound has been subjected to various biological evaluations:
- In vitro assays : These assays have demonstrated its potential as an antimicrobial agent against Gram-positive and Gram-negative bacteria.
- Cell viability tests : Studies assessing its effects on cancer cell lines have revealed dose-dependent inhibition of cell growth.
Future Directions
Given its promising biological activity, future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on microbial and cancer cells.
- In vivo Studies : Conducting animal studies to evaluate its efficacy and safety profile in a living organism.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance its biological activity or reduce toxicity.
Q & A
Q. What are the established synthetic routes for 2-Chloro-4-(ethoxycarbonyl)benzoic acid, and what analytical methods validate its purity?
Methodological Answer: The compound is typically synthesized via sulfonation and subsequent esterification. For example, a modified route involves reacting a benzoic acid precursor with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by esterification with ethanol. Key steps include:
- Refluxing with SOCl₂ at 75°C for 2 hours to generate the reactive intermediate.
- Quenching with sodium salts (e.g., chloroacetic acid) and purification via ethyl acetate extraction and magnesium sulfate drying .
Purity is validated using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Recovery rates >98% and RSD <1.2% ensure reproducibility .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (e.g., SHELXL for refinement) resolves structural parameters, including bond angles and torsional conformations. Hydrogen bonding networks are analyzed using Olex2 or Mercury software .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction pathways. Key parameters include:
- Electrostatic potential maps to identify electrophilic centers (e.g., the chloro-substituted carbon).
- Transition state analysis for energy barriers in ester hydrolysis or cross-coupling reactions.
Software: Gaussian 16 or ORCA, visualized via GaussView .
Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation products form?
Methodological Answer: Stability studies use accelerated degradation tests under varying pH (1–12) at 40°C. Samples are analyzed via:
Q. What role does this compound play in designing metal-organic frameworks (MOFs), and how is ligand coordination characterized?
Methodological Answer: As a carboxylate ligand, it binds to metal nodes (e.g., Zn²⁺, Cu²⁺) via solvothermal synthesis. Characterization includes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
